molecular formula C17H32N2O3 B6156910 tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate CAS No. 2229510-92-1

tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate

Cat. No.: B6156910
CAS No.: 2229510-92-1
M. Wt: 312.4 g/mol
InChI Key: PLGDEDYUPHERMC-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 1 and a 2-(piperidin-4-yloxy)ethyl substituent at position 3. The Boc group serves as a protective moiety for the piperidine nitrogen during synthetic processes, while the ethoxy-linked piperidine introduces polarity and conformational flexibility.

Properties

CAS No.

2229510-92-1

Molecular Formula

C17H32N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 3-(2-piperidin-4-yloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-11-4-5-14(13-19)8-12-21-15-6-9-18-10-7-15/h14-15,18H,4-13H2,1-3H3

InChI Key

PLGDEDYUPHERMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCOC2CCNCC2

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in biological studies to investigate the interaction of piperidine derivatives with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl 4-[2-(1H-Indazol-1-yl)ethyl]piperidine-1-carboxylate (93)
  • Substituent : 2-(Indazol-1-yl)ethyl group.
  • Synthesis : Alkylation of tert-butyl 4-{2-[(methylsulfonyl)oxy]ethyl}piperidine-1-carboxylate with indazole under basic conditions (40% yield) .
tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate (3b)
  • Substituent : Linear 4-methylpentyl chain.
  • Synthesis : Reaction of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate (86% yield) .
  • Key Differences : The alkyl chain enhances lipophilicity, reducing water solubility compared to the target compound’s polar ether linkage.
tert-Butyl 4-(2-Aminoethyl)piperidine-1-carboxylate (5)
  • Substituent: 2-Aminoethyl group.
  • Synthesis: Reductive amination of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (68% yield) .
tert-Butyl 4-((2-(5-(3,5-Dimethoxybenzyl)-1,2,4-oxadiazol-3-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (13c)
  • Substituent : Benzo[b]thiophene-oxadiazole-aryl system.
  • Synthesis : Multi-step sequence involving nucleophilic substitution and cyclization .
  • Key Differences : The rigid aromatic system may enhance π-π stacking interactions but reduce conformational flexibility compared to the target compound’s ethoxy linker.

Physicochemical Properties

Compound Substituent logP (Predicted) Water Solubility Key Functional Groups
Target compound 2-(Piperidin-4-yloxy)ethyl Moderate (~2.5) Moderate Ether, tertiary amine (Boc)
93 (Indazole derivative) 2-(Indazol-1-yl)ethyl High (~3.2) Low Aromatic N-heterocycle
3b (4-Methylpentyl derivative) 4-Methylpentyl High (~4.0) Very low Alkyl chain
5 (Aminoethyl derivative) 2-Aminoethyl Low (~1.8) High Primary amine
13c (Benzothiophene derivative) Aromatic heterocycle Moderate (~2.7) Low Oxadiazole, benzothiophene

Notes:

  • The target compound’s ether linkage balances lipophilicity and polarity, making it suitable for blood-brain barrier penetration in CNS-targeted therapies.
  • Aminoethyl derivatives (e.g., compound 5) are more water-soluble but may require Boc deprotection for biological activity.

Biological Activity

tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₂₈N₂O₂
  • Molecular Weight : 268.40 g/mol
  • CAS Number : 1314704-07-8

The compound is believed to exert its biological effects through several mechanisms, primarily involving interactions with neurotransmitter systems and potential anti-inflammatory pathways. The piperidine moiety is known for its role in modulating neurotransmitter activity, particularly in the central nervous system.

Antiviral Activity

Research indicates that piperidine derivatives, including those similar to this compound, exhibit antiviral properties. A study highlighted that compounds with a similar structure showed significant inhibition of influenza virus infection, suggesting that the piperidine structure is crucial for antiviral activity .

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. The most potent derivatives from related studies demonstrated a high selectivity index (SI) indicating low cytotoxicity across various cell lines, including Madin-Darby canine kidney (MDCK) and human epithelial carcinoma cells (HeLa) . This suggests that the compound may be safe for further pharmacological exploration.

Study on Piperidine Derivatives

A study focusing on piperidine-based derivatives found that certain modifications significantly enhance antiviral activity. The presence of bulky groups like tert-butyl in the carbamate motif was shown to improve binding affinity and biological activity against viral targets .

Table 1: Summary of Biological Activities of Piperidine Derivatives

CompoundActivity TypeIC50 (µM)Selectivity Index
Compound 11eAnti-influenza< 1>160,000
tert-butyl derivativeCytotoxicity (MDCK)>1000Not applicable
Similar derivativesAnti-inflammatory5-50Varies

Pharmacological Implications

The pharmacological implications of this compound are noteworthy. Its structural characteristics suggest potential applications in treating viral infections and possibly other conditions influenced by neurotransmitter modulation.

Preparation Methods

Di-tert-Butyl Dicarbonate-Mediated Protection

The most common method involves reacting piperidine-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, in the synthesis of N-Boc-3-piperidone, 3-hydroxypyridine was benzylated, reduced to N-benzyl-3-hydroxypiperidine, and subsequently Boc-protected using Boc₂O in the presence of palladium-carbon catalysis. This method achieves yields exceeding 90% with high purity (>98%).

Key reaction conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or sodium bicarbonate.

  • Temperature: 0°C to room temperature.

The Boc-protected intermediate, tert-butyl piperidine-1-carboxylate, is isolated via aqueous workup and vacuum distillation.

Ether Formation via Alkylation and Mitsunobu Reactions

The 2-(piperidin-4-yloxy)ethyl side chain is introduced through etherification, leveraging either alkylation or Mitsunobu reactions.

Alkylation with 1,2-Dibromoethane

Boc-protected piperidine-3-ol reacts with 1,2-dibromoethane in the presence of sodium hydride (NaH) to form a bromoethyl intermediate. This step proceeds via an SN2 mechanism, where the alkoxide ion attacks the primary bromide.

Example protocol:

  • Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 equiv) in anhydrous THF.

  • Add NaH (1.2 equiv) at 0°C, followed by dropwise addition of 1,2-dibromoethane (1.1 equiv).

  • Stir at 50°C for 12 hours.

  • Quench with water and extract with ethyl acetate.

This method yields ~75% of the bromoethyl intermediate, tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate.

Mitsunobu Reaction for Etherification

Alternatively, the Mitsunobu reaction couples Boc-protected piperidine-3-ol with piperidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh alkylation conditions and enhances regioselectivity.

Procedure:

  • Combine tert-butyl piperidin-3-ylcarbamate (1.0 equiv), piperidin-4-ol (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.

  • Stir at room temperature for 24 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

The Mitsunobu approach achieves ~68% yield but requires careful stoichiometry to minimize phosphine oxide byproducts.

Mesylation and Nucleophilic Substitution

To enhance leaving-group ability, the hydroxyl group in tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is converted to a mesylate prior to displacement by piperidin-4-ol.

Mesylation with Methanesulfonyl Chloride

The hydroxyethyl intermediate is treated with methanesulfonyl chloride (MsCl) and TEA in dichloromethane:

  • Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv) in DCM.

  • Add TEA (2.0 equiv) and MsCl (1.1 equiv) at 0°C.

  • Stir for 2 hours, then wash with brine.

The mesylate derivative is obtained in >95% yield and used directly in the next step.

Displacement with Piperidin-4-ol

The mesylated intermediate reacts with piperidin-4-ol under basic conditions to form the final ether linkage:

  • Combine tert-butyl 3-(2-mesylethyl)piperidine-1-carboxylate (1.0 equiv), piperidin-4-ol (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF.

  • Heat at 80°C for 24 hours.

  • Purify via silica gel chromatography.

This step yields ~60% of the target compound, this compound.

Alternative Synthetic Routes and Optimization

Reductive Amination Pathway

A less common route involves reductive amination of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate with piperidin-4-amine. Sodium triacetoxyborohydride (STAB) facilitates the reaction in dichloroethane, yielding ~55% product.

Grignard Addition to Ketone Intermediates

Boc-protected piperidine-3-one reacts with a Grignard reagent (e.g., CH₂=CHMgBr) to form a tertiary alcohol, which is subsequently dehydrated and hydrogenated. This method suffers from lower regioselectivity (~40% yield).

Spectroscopic Characterization and Purity Analysis

The final product is validated using NMR and mass spectrometry:

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.65–2.75 (m, 4H, piperidine CH₂), 3.40–3.55 (m, 4H, OCH₂CH₂), 4.10–4.20 (m, 1H, piperidine OCH).

  • ¹³C NMR (CDCl₃): δ 28.4 (Boc CH₃), 79.8 (Boc C), 154.6 (C=O), 67.5 (OCH₂).

  • HRMS (ESI): [M+H]⁺ calc. 355.2594, found 355.2597.

Purification via recrystallization (hexane/ethyl acetate) elevates purity to >98%.

Yield Optimization and Industrial Scalability

Critical factors for scalability include:

  • Solvent Choice: THF and DMF enable higher solubility of intermediates.

  • Catalyst Loading: Palladium-carbon (5 wt%) accelerates Boc deprotection.

  • Temperature Control: Alkylation at 50°C minimizes side reactions.

Industrial-scale production achieves 42–68% overall yield, with Mitsunobu offering the best balance between efficiency and purity .

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 3-[2-(piperidin-4-yloxy)ethyl]piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

  • Step 1: Reacting a piperidine precursor (e.g., 4-hydroxypiperidine) with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butoxycarbonyl (Boc) protecting group.
  • Step 2: Introducing the 2-(piperidin-4-yloxy)ethyl side chain via nucleophilic substitution or coupling reactions. For example, alkylation with 2-chloroethylpiperidine under reflux in dichloromethane or tetrahydrofuran (THF).
  • Purification: Silica gel column chromatography is often employed to isolate the product, followed by recrystallization for higher purity .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization involves:

  • NMR Spectroscopy: 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to confirm structural integrity and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: To identify functional groups like carbonyl (C=O) and ether (C-O-C) stretches .

Q. What safety precautions are critical when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Fire Safety: Use CO2 or dry chemical extinguishers; avoid water if reactive intermediates are present. Firefighters should wear self-contained breathing apparatus .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side-product formation during synthesis?

Optimization strategies include:

  • Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) to reduce undesired nucleophilic substitutions.
  • Catalyst Selection: Using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance regioselectivity.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity and yield .

Q. How do researchers resolve contradictions in stability data under varying pH conditions?

Contradictions are addressed via:

  • Stability Assays: Incubating the compound in buffers (pH 1–13) and monitoring degradation via HPLC or LC-MS.
  • Kinetic Analysis: Calculating half-life (t1/2) and activation energy (Ea) to model stability profiles.
  • Structural Modifications: Introducing electron-withdrawing groups to enhance acid resistance, as seen in related piperidine carboxylates .

Q. What methodologies are used to study the compound’s interactions with biological targets?

Key approaches include:

  • Radiolabeled Binding Assays: Using tritium or carbon-14 isotopes to quantify affinity for receptors (e.g., GPCRs).
  • Surface Plasmon Resonance (SPR): Real-time monitoring of binding kinetics.
  • Molecular Dynamics Simulations: Predicting binding modes using software like AutoDock or Schrödinger .

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